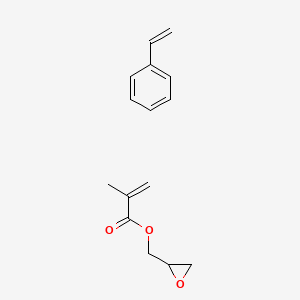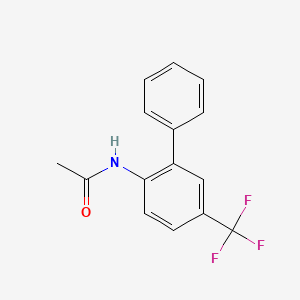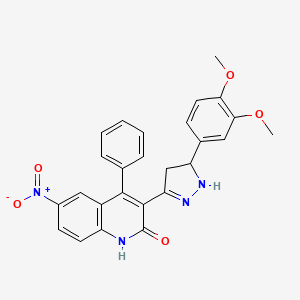![molecular formula C13H16N4O4 B14117429 tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a tert-butyl carbamate group, which is often used in medicinal chemistry to enhance the stability and bioavailability of drug candidates .
Preparation Methods
The synthesis of tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves several steps:
Protection of the amine group: The amine group of the benzimidazole is protected using a tert-butyl carbamate group.
Nitration: The benzimidazole ring is nitrated to introduce the nitro group at the 7-position.
Alkylation: The benzimidazole is then alkylated with a suitable alkylating agent to introduce the methyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and nucleophiles such as amines or thiols (for substitution). Major products formed from these reactions include the corresponding amino derivative and various substituted benzimidazoles .
Scientific Research Applications
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: It is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, such as DNA and proteins. This can lead to cell death, making it a potential anticancer and antimicrobial agent .
Comparison with Similar Compounds
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other benzimidazole derivatives, such as:
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its anti-tubercular activity.
4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which enhances its stability and bioavailability.
Properties
Molecular Formula |
C13H16N4O4 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-nitro-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16N4O4/c1-13(2,3)21-12(18)14-7-10-15-8-5-4-6-9(17(19)20)11(8)16-10/h4-6H,7H2,1-3H3,(H,14,18)(H,15,16) |
InChI Key |
XOTJUGYCTKBWHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)


![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)

![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)

![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)

